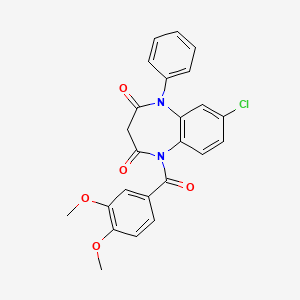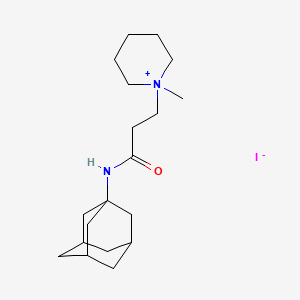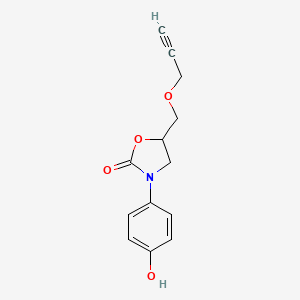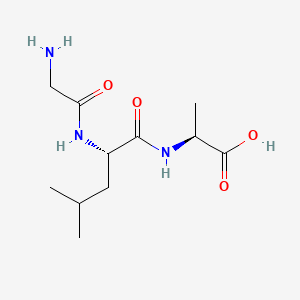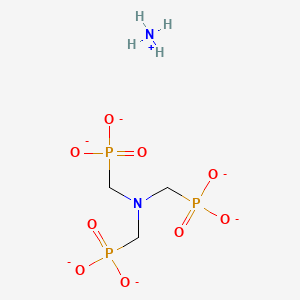
(Nitrilotris(methylene))trisphosphonic acid, ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Nitrilotris(methylene))trisphosphonic acid, ammonium salt is a chemical compound known for its versatile applications in various fields. It is a derivative of nitrilotris(methylene)triphosphonic acid, where the ammonium salt form enhances its solubility and usability in different environments. This compound is widely used as an antiscalant, cement retarder, and in various industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Nitrilotris(methylene))trisphosphonic acid, ammonium salt typically involves the reaction of nitrilotris(methylene)triphosphonic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired ammonium salt. The general reaction can be represented as: [ \text{N[CH}_2\text{P(O)(OH)}_2\text{]}_3 + \text{NH}_4\text{OH} \rightarrow \text{N[CH}_2\text{P(O)(OH)}_2\text{]}_3\text{NH}_4 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes the careful addition of ammonium hydroxide to nitrilotris(methylene)triphosphonic acid solution, followed by purification steps to remove any impurities. The final product is then dried and packaged for distribution .
Análisis De Reacciones Químicas
Types of Reactions
(Nitrilotris(methylene))trisphosphonic acid, ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different phosphonic acid derivatives.
Reduction: Reduction reactions can modify the phosphonic acid groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various cationic salts for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphonic acids, while substitution reactions can produce different ammonium salt derivatives .
Aplicaciones Científicas De Investigación
(Nitrilotris(methylene))trisphosphonic acid, ammonium salt has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent and in the study of metal ion interactions.
Biology: The compound is employed in biochemical assays and as a buffer in various biological experiments.
Industry: The compound is used as an antiscalant in water treatment, a cement retarder in construction, and in the formulation of cleaning agents
Mecanismo De Acción
The mechanism of action of (Nitrilotris(methylene))trisphosphonic acid, ammonium salt involves its ability to chelate metal ions and inhibit scale formation. The compound interacts with metal ions, forming stable complexes that prevent the precipitation of scale-forming salts. This property is particularly useful in water treatment and industrial processes where scale formation is a concern .
Comparación Con Compuestos Similares
Similar Compounds
- Nitrilotris(methylene)triphosphonic acid, sodium salt
- Diethylenetriaminepentakis(methylphosphonic acid)
- Etidronic acid
Uniqueness
Compared to similar compounds, (Nitrilotris(methylene))trisphosphonic acid, ammonium salt offers enhanced solubility and specific reactivity due to the presence of the ammonium ion. This makes it particularly suitable for applications requiring high solubility and effective chelation properties .
Propiedades
Número CAS |
34274-28-7 |
|---|---|
Fórmula molecular |
C3H10N2O9P3-5 |
Peso molecular |
311.04 g/mol |
Nombre IUPAC |
azanium;1-phosphonato-N,N-bis(phosphonatomethyl)methanamine |
InChI |
InChI=1S/C3H12NO9P3.H3N/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);1H3/p-5 |
Clave InChI |
QLBMTYBUHJKAQD-UHFFFAOYSA-I |
SMILES canónico |
C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)([O-])[O-].[NH4+] |
Números CAS relacionados |
6419-19-8 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene](/img/structure/B14695103.png)
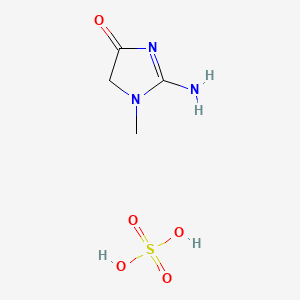

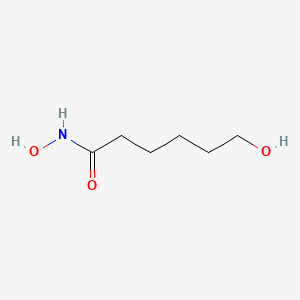
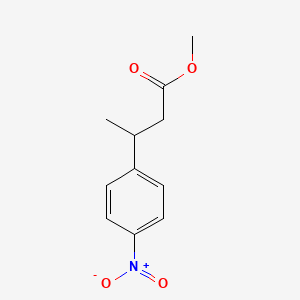
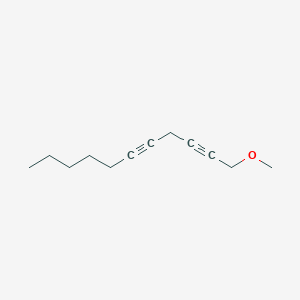
![N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide](/img/structure/B14695161.png)

![3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol](/img/structure/B14695177.png)
